Cas no 2228504-41-2 (O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine)
L'O-({1-2-cloro-6-(trifluorometil)fenilciclopropil}metil)idrossilammina è un composto organico caratterizzato da una struttura ciclopropilica funzionalizzata con un gruppo idrossilamminico e un sostituente fenilico contenente cloro e trifluorometile. La presenza del gruppo trifluorometilico conferisce elevata stabilità termica e resistenza alla degradazione metabolica, mentre il nucleo ciclopropilico contribuisce alla rigidità strutturale, favorendo interazioni selettive con target biologici. Il gruppo idrossilamminico offre reattività chimica versatile, utile in sintesi avanzate o come intermedio farmacologico. La combinazione di questi elementi lo rende adatto per applicazioni in chimica farmaceutica, in particolare nello sviluppo di inibitori enzimatici o ligandi con specificità migliorata. La sua struttura ibrida bilancia proprietà lipofile e polarità controllata, ottimizzando la biodisponibilità.
2228504-41-2 structure
Product Name:O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine
Numero CAS:2228504-41-2
MF:C11H11ClF3NO
MW:265.65935254097
CID:6455138
PubChem ID:165682743
Update Time:2025-06-20
O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine
- 2228504-41-2
- O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine
- EN300-1961493
-
- Inchi: 1S/C11H11ClF3NO/c12-8-3-1-2-7(11(13,14)15)9(8)10(4-5-10)6-17-16/h1-3H,4-6,16H2
- Chiave InChI: RQYSQWDYHUSCGN-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=CC(C(F)(F)F)=C1C1(CON)CC1
Proprietà calcolate
- Massa esatta: 265.0481262g/mol
- Massa monoisotopica: 265.0481262g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 280
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 35.2Ų
O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1961493-0.05g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 0.05g |
$1261.0 | 2023-09-17 | ||
| Enamine | EN300-1961493-0.1g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 0.1g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1961493-0.25g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 0.25g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1961493-0.5g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 0.5g |
$1440.0 | 2023-09-17 | ||
| Enamine | EN300-1961493-1.0g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 1g |
$1500.0 | 2023-06-01 | ||
| Enamine | EN300-1961493-2.5g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 2.5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1961493-5.0g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 5g |
$4349.0 | 2023-06-01 | ||
| Enamine | EN300-1961493-10.0g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 10g |
$6450.0 | 2023-06-01 | ||
| Enamine | EN300-1961493-1g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 1g |
$1500.0 | 2023-09-17 | ||
| Enamine | EN300-1961493-5g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 5g |
$4349.0 | 2023-09-17 |
O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
2228504-41-2 (O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso